molecular formula C5H4Cl2N2 B1603568 4-Chloro-6-(chloromethyl)pyrimidine CAS No. 85878-84-8

4-Chloro-6-(chloromethyl)pyrimidine

Cat. No. B1603568
CAS RN: 85878-84-8
M. Wt: 163 g/mol
InChI Key: UICZKLGFGMANCR-UHFFFAOYSA-N
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Description

4-Chloro-6-(chloromethyl)pyrimidine is a chemical compound with the CAS Number: 85878-84-8 . It has a molecular weight of 163.01 . The IUPAC name for this compound is 4-chloro-6-(chloromethyl)pyrimidine .


Synthesis Analysis

The synthesis of 4-Chloro-6-(chloromethyl)pyrimidine and its derivatives involves nucleophilic substitution reactions . For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-(chloromethyl)pyrimidine is 1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure using text.


Chemical Reactions Analysis

4-Chloro-6-(chloromethyl)pyrimidine can undergo various chemical reactions. For example, it can react with methylamine to selectively produce a 4-substituted product .


Physical And Chemical Properties Analysis

4-Chloro-6-(chloromethyl)pyrimidine is a liquid at room temperature . The compound should be stored at a temperature below -10 degrees Celsius .

Scientific Research Applications

Organic Synthesis

“4-Chloro-6-(chloromethyl)pyrimidine” is used in the field of organic synthesis . It’s a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .

Method of Application

A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

Results or Outcomes

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .

Anti-Inflammatory Research

Pyrimidines, including “4-Chloro-6-(chloromethyl)pyrimidine”, are known to display a range of pharmacological effects including anti-inflammatory activities .

Results or Outcomes

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antiviral Research

“4-Chloro-6-(chloromethyl)pyrimidine” is used in the field of antiviral research . Pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(chloromethyl)pyrimidine”, have shown various biological activities, including antiviral activity .

Results or Outcomes

The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital viral mediators . Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Analgesic Research

“4-Chloro-6-(chloromethyl)pyrimidine” is also used in the field of analgesic research . Pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(chloromethyl)pyrimidine”, have shown various biological activities, including analgesic activity .

Results or Outcomes

The analgesic effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital pain mediators . Literature studies reveal that a large number of pyrimidines exhibit potent analgesic effects .

Treatment of Male Erectile Dysfunction

“4-Chloro-6-(chloromethyl)pyrimidine” is used in the field of medical research for the treatment of male erectile dysfunction . Pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(chloromethyl)pyrimidine”, have shown various biological activities, including the treatment of male erectile dysfunction .

Results or Outcomes

The treatment effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital mediators . Literature studies reveal that a large number of pyrimidines exhibit potent effects in the treatment of male erectile dysfunction .

Prevention of Gout

“4-Chloro-6-(chloromethyl)pyrimidine” is also used in the field of medical research for the prevention of gout . Pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(chloromethyl)pyrimidine”, have shown various biological activities, including the prevention of gout .

Results or Outcomes

The preventive effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital mediators . Literature studies reveal that a large number of pyrimidines exhibit potent effects in the prevention of gout .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . These indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Relevant Papers

The search results included a paper on the synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This paper could provide more detailed information on the synthesis and properties of the compound.

properties

IUPAC Name

4-chloro-6-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICZKLGFGMANCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617085
Record name 4-Chloro-6-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(chloromethyl)pyrimidine

CAS RN

85878-84-8
Record name 4-Chloro-6-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(chloromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FJL Herrera, MSP González, RP Aguas - Journal of the Chemical …, 1989 - pubs.rsc.org
… This by-product results from the partial hydrolysis of the title compound by traces of water followed by reaction of the resulting 4-chloro-6-chloromethylpyrimidine with the …
Number of citations: 1 pubs.rsc.org
Z Li, Y Wang, C Fu, X Wang, JJ Wang, Y Zhang… - European Journal of …, 2018 - Elsevier
The important roles of the CXCL12/CXCR4 axis in numerous pathogenic pathways involving HIV infection and cancer metastasis make the CXCR4 receptor an attractive target for the …
Number of citations: 20 www.sciencedirect.com

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